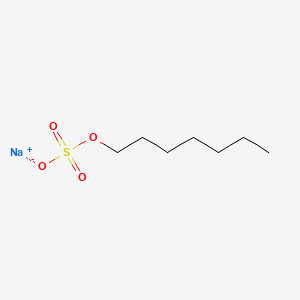
Perchloric acid, calcium salt, tetrahydrate (8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid, calcium salt, tetrahydrate (8CI,9CI), also known as calcium perchlorate tetrahydrate, is an inorganic compound with the molecular formula Ca(ClO4)2·4H2O and a molecular weight of 311.04 g/mol. It is a white crystalline solid that is highly soluble in water and is known for its strong oxidizing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of perchloric acid, calcium salt, tetrahydrate typically involves the reaction of calcium chloride or calcium nitrate with perchloric acid. The reaction is carried out in an aqueous solution, followed by evaporation and cooling to obtain the crystalline tetrahydrate form .
Industrial Production Methods:
-
Reaction with Calcium Hydroxide:
-
Reaction with Calcium Chloride:
Análisis De Reacciones Químicas
Types of Reactions: Perchloric acid, calcium salt, tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, it can oxidize various organic and inorganic compounds.
Substitution: It can participate in substitution reactions where the perchlorate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds, metals, and reducing agents. The reactions are typically carried out under controlled conditions to prevent explosive reactions.
Substitution Reactions: Common reagents include other salts and acids that can replace the perchlorate ion.
Major Products Formed:
Oxidation Reactions: The major products depend on the specific reactants used but often include oxidized organic compounds or metal oxides.
Substitution Reactions: The major products include new salts or acids where the perchlorate ion has been replaced.
Aplicaciones Científicas De Investigación
Perchloric acid, calcium salt, tetrahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a strong oxidizing agent in various chemical reactions and synthesis processes.
Biology: Utilized in biochemical assays and as a reagent in the preparation of biological samples.
Medicine: Employed as a pharmaceutical intermediate in the synthesis of certain medications.
Industry: Used in the production of explosives, propellants, and pyrotechnics due to its strong oxidizing properties.
Mecanismo De Acción
The mechanism of action of perchloric acid, calcium salt, tetrahydrate primarily involves its strong oxidizing properties. It can donate oxygen atoms to other compounds, facilitating oxidation reactions. The molecular targets and pathways involved depend on the specific application and reactants used. In biochemical applications, it can oxidize various biomolecules, affecting their structure and function .
Comparación Con Compuestos Similares
Sodium Perchlorate Tetrahydrate (NaClO4·4H2O): Similar strong oxidizing properties but different cation.
Magnesium Perchlorate Tetrahydrate (Mg(ClO4)2·4H2O): Similar oxidizing properties but different cation.
Ammonium Perchlorate (NH4ClO4): Commonly used in propellants and explosives, different cation and hydration state.
Uniqueness: Perchloric acid, calcium salt, tetrahydrate is unique due to its specific cation (calcium) and its tetrahydrate form, which provides distinct solubility and stability properties compared to other perchlorates. Its strong oxidizing properties make it particularly valuable in applications requiring powerful oxidizing agents .
Propiedades
IUPAC Name |
calcium;diperchlorate;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2ClHO4.4H2O/c;2*2-1(3,4)5;;;;/h;2*(H,2,3,4,5);4*1H2/q+2;;;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFQNBSXMKXDTH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCl2H8O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)






![2-[(Z)-1,2-difluoroprop-1-enyl]-1,3-benzothiazole](/img/structure/B1144305.png)

